![molecular formula C20H16N2O3 B2819375 2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332530-05-8](/img/structure/B2819375.png)

2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

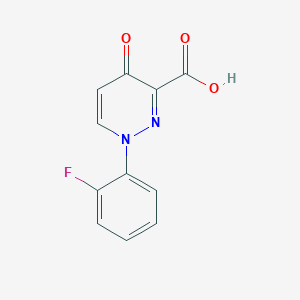

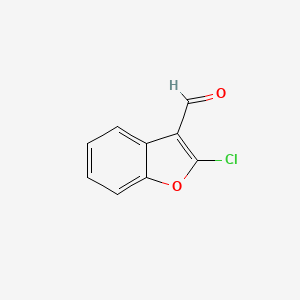

This compound is a complex organic molecule that contains a quinoline and an isoindole moiety. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their biological activity . Isoindoles are a type of heterocycle, which are also common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline and isoindole rings, both of which are aromatic and contribute to the compound’s stability. The ethyl linker would provide flexibility to the molecule, potentially allowing it to adopt different conformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, its solubility would be affected by the presence of the polar quinoline and isoindole rings. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .科学的研究の応用

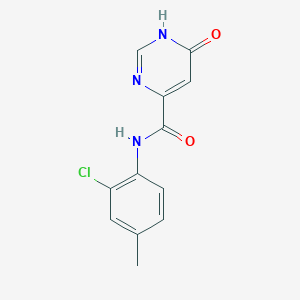

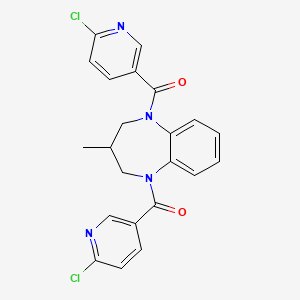

- Specifically, it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft. Inhibiting AChE helps maintain higher acetylcholine levels, which can improve cognitive function .

- Notably, some derivatives of this compound have shown strong potency in inhibiting AChE, with activities comparable to or better than donepezil (a commonly used AD drug). Further studies are ongoing to evaluate their safety .

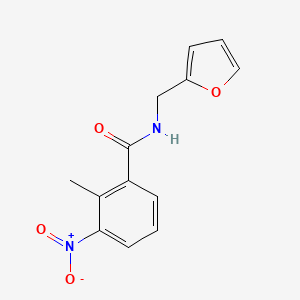

- For instance, a study investigated the cytotoxic inhibition of A549 lung cancer cells. The substituents in the benzene group of the aminophosphonate moiety significantly influenced cytotoxicity. Electron-donating substituents showed distinct effects compared to electron-withdrawing ones .

Alzheimer’s Disease Treatment

Anticancer Properties

作用機序

Target of Action

Similar compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been shown to inhibit the acetylcholinesterase enzyme (ache) .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit ache . AChE is responsible for the hydrolysis of acetylcholine into choline and acetic acid, a process essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .

Biochemical Pathways

This pathway is crucial for the transmission of nerve impulses in the brain .

Pharmacokinetics

Similar compounds have been evaluated for their safety in ex vivo and in vivo models .

Result of Action

Similar compounds have shown strong potency in inhibiting ache, with activities higher than or close to donepezil, a drug used against alzheimer’s disease .

Action Environment

It’s worth noting that the storage conditions can affect the stability of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[2-(6-methyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-12-6-7-17-14(10-12)11-13(18(23)21-17)8-9-22-19(24)15-4-2-3-5-16(15)20(22)25/h2-7,10-11H,8-9H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCALOQLTOKNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)

![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)

![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)

![4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2819306.png)

![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B2819313.png)

![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)